6-Chlorochromone
Overview
Description
6-Chlorochromone is a heterocyclic organic compound with the molecular formula C9H5ClO2 . It is a solid substance with a molecular weight of 180.59 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Chlorochromone consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The SMILES string representation is Clc1ccc2OC=CC(=O)c2c1 .Physical And Chemical Properties Analysis
6-Chlorochromone is a white to orange to green powder or crystalline solid . It has a melting point range of 136-140°C . .Scientific Research Applications
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Green Synthesis of Chromones
- Field : Chemistry of Heterocyclic Compounds
- Summary : Chromones are synthesized using eco-friendly approaches, such as microwave and ultrasound irradiation, solvent-free reactions, reactions in aqueous media, and the use of heterogeneous catalysis .
- Methods : The synthesis involves multicomponent reactions (MCRs) that combine at least three reactants in one step, generally under mild conditions .
- Results : The benefits of MCRs include operational simplicity, reduction in the number of workup, extraction, and purification processes, and hence minimize waste generation .
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Pharmaceutical Applications
- Field : Medicinal Chemistry
- Summary : Chromones and their derivatives have been widely used in the pharmaceutical industry due to their biological activities .
- Methods : They serve as potent therapeutics against numerous diseases including asthma, cancer, inflammation, and microbial infections .
- Results : The specific outcomes depend on the disease being treated and the specific chromone derivative being used .
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Synthesis of Polycyclic Chromones
- Field : Organic Chemistry
- Summary : Chromones have been applied to the synthesis of a series of polycyclic chromone and flavone compounds containing the naphthalene and pyrene ring systems .
- Methods : The specific synthetic methods depend on the particular chromone and flavone compounds being synthesized .
- Results : These compounds hold promise as agents for the chemoprevention of cancer .
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Chromone and Flavonoid Alkaloids
- Field : Natural Product Chemistry
- Summary : Chromone and flavonoid alkaloids are structurally diverse secondary metabolites derived from the convergence of multiple biosynthetic pathways .
- Methods : These compounds are produced by many organisms, including humans, and are derived from an amino acid in a heterocycle .
- Results : Their unique structures and varied pharmacological activities may provide important new leads for the discovery of drugs with novel mechanisms of action .
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Anti-Inflammatory and Antioxidant Activities
- Field : Pharmacology
- Summary : Chromones have been reported to display various pharmaceutical and biological activities including anti-inflammatory and antioxidant .
- Methods : These activities are often evaluated using in vitro assays, such as the inhibition of pro-inflammatory cytokines or reactive oxygen species .
- Results : The specific outcomes depend on the particular chromone compound and the assay used .
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Anti-HIV and Antifungal Activities
- Field : Antiviral and Antifungal Research
- Summary : Some chromones have been found to have anti-HIV and antifungal activities .
- Methods : These activities are typically evaluated using in vitro assays, such as the inhibition of HIV replication or fungal growth .
- Results : The specific outcomes depend on the particular chromone compound and the assay used .
Safety And Hazards
6-Chlorochromone may cause skin and eye irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
6-chlorochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZQATFTQAZCMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345122 | |
Record name | 6-Chlorochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorochromone | |
CAS RN |
33533-99-2 | |
Record name | 6-Chlorochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chlorochromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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